molecular formula C26H24N2O2 B7703814 N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B7703814
M. Wt: 396.5 g/mol
InChI Key: WZDBEYVLWKVKQH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-10-8-14-24(19(17)3)28(26(30)22-12-6-4-9-18(22)2)16-21-15-20-11-5-7-13-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDBEYVLWKVKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Derivative: The starting material, 2-hydroxyquinoline, is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Alkylation: The quinoline derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, under basic conditions to introduce the 3-ylmethyl group.

    Amidation: The final step involves the reaction of the alkylated quinoline derivative with 2,3-dimethylphenylamine and 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide exerts its effects involves:

    DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as topoisomerases, by binding to their active sites.

    Receptor Binding: It may also interact with specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-methylbenzamide: Lacks the quinoline moiety, making it less effective in DNA intercalation.

    N-(2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide: Lacks the dimethylphenyl group, which may reduce its overall potency.

Uniqueness

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is unique due to its combination of functional groups, which confer both high binding affinity to biological targets and the ability to undergo diverse chemical reactions. This makes it a versatile compound in both research and potential therapeutic applications.

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